molecular formula C14H15ClN2O3 B2634007 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866039-64-7

1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2634007
CAS No.: 866039-64-7
M. Wt: 294.74
InChI Key: FMGHNMUHZWULKH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound is characterized by the presence of a chlorobenzoyl group, a hydroxyethyl group, and two methyl groups attached to a pyrazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Introduction of the Chlorobenzoyl Group: The pyrazolone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the chlorobenzoyl group.

    Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced through the reaction of the intermediate with ethylene oxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of 1-(4-chlorobenzoyl)-4-(2-carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: Formation of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.

    Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

    4-Chlorobenzoyl Pyrazolone Derivatives: Compounds with similar structures but different substituents on the pyrazolone ring.

    Hydroxyethyl Pyrazolones: Compounds with hydroxyethyl groups but different acyl groups.

Uniqueness: 1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the specific combination of its substituents, which may confer distinct pharmacological properties compared to other pyrazolone derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGHNMUHZWULKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)Cl)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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